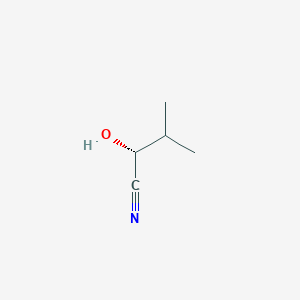
(R)-2-hydroxy-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxy-3-methylbutanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Organic Synthesis
(R)-2-hydroxy-3-methylbutanenitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns in oxidation, reduction, and substitution reactions.
- Oxidation : Can be oxidized to form 2-oxo-3-methylbutanenitrile.
- Reduction : The nitrile group can be reduced to form 2-amino-3-methylbutanol.
- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Applications
Biochemical Pathways
Research indicates that this compound is involved in several metabolic pathways. It is produced through the hydrolysis of glycosides by enzymes such as cytosolic beta-glucosidase, which plays a role in the metabolism of dietary flavonoids.
Dietary Impact Studies
Recent studies have highlighted the compound's potential role as a biomarker for dietary intake. For instance:
| Study | Findings |
|---|---|
| Study 1 | Increased plasma levels of this compound were observed after the consumption of flavonoid-rich diets. |
| Study 2 | Proposed use of this compound as a biomarker for assessing dietary intake. |
| Study 3 | Investigated enzymatic pathways leading to the production of this compound from dietary sources. |
These findings suggest that monitoring levels of this compound could provide insights into nutritional habits and health outcomes.
Medical Research
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound. Its interactions with various enzymes and proteins may lead to potential drug development opportunities. The compound's effects on cellular metabolism and gene expression are areas of active investigation.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its synthesis typically involves the reaction of isobutyraldehyde with hydrogen cyanide under controlled conditions to ensure high yield and purity.
Case Studies
-
Synthesis Optimization :
- A study focused on optimizing the continuous flow reactor conditions for synthesizing this compound, resulting in improved yields and reduced by-product formation.
-
Enzymatic Studies :
- Research investigating the enzymatic conversion pathways leading to this compound has provided insights into its metabolic role in different organisms, highlighting its significance in food sources like okra and beans.
Eigenschaften
CAS-Nummer |
10021-64-4 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
YRBPUNHOIVAUFA-YFKPBYRVSA-N |
SMILES |
CC(C)C(C#N)O |
Isomerische SMILES |
CC(C)[C@H](C#N)O |
Kanonische SMILES |
CC(C)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















